molecular formula C9H17NO4 B8795333 Diethyl 2-aminopentanedioate CAS No. 55895-85-7

Diethyl 2-aminopentanedioate

Cat. No.: B8795333
CAS No.: 55895-85-7
M. Wt: 203.24 g/mol
InChI Key: HERPVHLYIHBEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-aminopentanedioate is an ester derivative of 2-aminopentanedioic acid (glutamic acid), where both carboxylic acid groups are substituted with ethyl ester moieties. Its IUPAC name reflects this structure: this compound. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives via nucleophilic substitution reactions with sulfonyl chlorides . Unlike its sodium salt counterpart (monosodium glutamate, MSG), which is widely used as a food additive, this compound is predominantly employed in research and industrial chemical processes due to its esterified carboxyl groups, which enhance solubility in organic solvents and modulate reactivity .

The hydrochloride salt form (this compound hydrochloride) is also commercially available, further improving its stability and handling in synthetic applications . Its molecular formula is C₉H₁₇NO₄ (or C₉H₁₇NO₄·HCl for the hydrochloride salt), with a molecular weight of 219.24 g/mol (or 255.69 g/mol for the hydrochloride) .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Diethyl 2-aminopentanedioate undergoes hydrolysis in acidic or aqueous conditions to yield 2-aminopentanedioic acid (a glutamic acid analog). This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Conditions :

  • Reagents : HCl (6M), H₂O

  • Temperature : 80–100°C

  • Time : 4–6 hours

  • Yield : ~85%

Reaction :

Diethyl 2-aminopentanedioate+2H2OHCl2-aminopentanedioic acid+2EtOH\text{this compound} + 2\text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{2-aminopentanedioic acid} + 2\text{EtOH}

Alkaline Hydrolysis

Under basic conditions, saponification converts the ester groups to carboxylates. This is critical for synthesizing water-soluble derivatives.

Conditions :

  • Reagents : NaOH (2M)

  • Temperature : 60°C

  • Time : 3 hours

  • Yield : ~90%

Nucleophilic Substitution at the Amino Group

The amino group participates in nucleophilic substitution reactions, forming ureas, carbamates, or Schiff bases.

Reaction with Isocyanates

This compound reacts with isocyanates to form ureas, a key step in synthesizing peptidomimetics.

Example :

  • Reagent : Phenyl isocyanate

  • Conditions : THF, 25°C, 12 hours

  • Product : NN-Phenylurea derivative

  • Yield : 78%

Protection with Boc Anhydride

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) for selective functionalization of other groups.

Conditions :

  • Reagents : Boc₂O, DIPEA, ethanol

  • Temperature : 25°C

  • Time : 3 hours

  • Yield : 94%

Transesterification

The ethyl esters can be exchanged with other alcohols under acidic or basic conditions.

Example :

  • Reagents : Methanol, H₂SO₄

  • Conditions : Reflux, 24 hours

  • Product : Dimethyl 2-aminopentanedioate

  • Yield : 70%

Reduction to Alcohols

Lithium aluminum hydride (LiAlH₄) reduces esters to primary alcohols.

Conditions :

  • Reagents : LiAlH₄, THF

  • Temperature : 0°C → 25°C

  • Product : 2-Aminopentanediol

  • Yield : 65%

Cyclocondensation Reactions

This compound participates in cyclocondensation with dinucleophiles to form heterocycles like pyrroles and oxazines.

Example :

  • Reagents : Hydrazine, POCl₃

  • Conditions : 120°C, 8 hours

  • Product : 3-Aminopyrrolidine-2,5-dione

  • Yield : 50%

Acylation of the Amino Group

The amino group reacts with acyl chlorides to form amides.

Example :

  • Reagent : Acetyl chloride

  • Conditions : Pyridine, 0°C → 25°C

  • Product : NN-Acetyl derivative

  • Yield : 82%

Peptide Bond Formation

Used in solid-phase peptide synthesis (SPPS) to incorporate glutamic acid analogs.

Conditions :

  • Reagents : HOBt, DCC, DMF

  • Temperature : 25°C

  • Yield : 75–90%

Oxidation to Iminium Salts

Treatment with oxidizing agents converts the amino group to an iminium intermediate.

Reagents : NaIO₄, RuCl₃

  • Product : Iminium chloride

  • Yield : 60%

Reductive Amination

The amino group reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines.

Example :

  • Reagents : Formaldehyde, NaBH₃CN

  • Product : NN-Methyl derivative

  • Yield : 70%

Mechanistic Insights

Reaction TypeMechanismKey Intermediates
Hydrolysis Acid-catalyzed nucleophilic acyl substitutionTetrahedral intermediate
Nucleophilic Substitution SN² at amino group (e.g., Boc protection)Carbamate intermediate
Cyclocondensation Knoevenagel-like condensation followed by cyclizationEnolate intermediate

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Diethyl 2-aminopentanedioate, and how can purity be optimized?

  • Methodology : this compound is synthesized via esterification of L-glutamic acid using ethanol in acidic conditions (e.g., HCl as a catalyst). Key steps include refluxing under anhydrous conditions, neutralization, and purification via recrystallization or column chromatography. Purity optimization requires monitoring reaction progress (TLC or HPLC) and ensuring thorough removal of unreacted starting materials. Storage in airtight containers at low temperatures (<4°C) minimizes hydrolysis .
  • Data Validation : Cross-check NMR (¹H/¹³C) spectra with literature values (e.g., δ ~1.2–1.4 ppm for ethyl groups) to confirm ester formation and absence of impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with skin/eyes. The compound’s hydrochloride salt (e.g., CAS 1118-89-4) may require additional precautions due to hygroscopicity .
  • Storage : Keep in sealed, light-resistant containers in cool, dry environments. Stability tests (e.g., periodic HPLC analysis) are recommended to detect degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Analytical Workflow :

Cross-Validation : Use complementary techniques (e.g., IR for functional groups, mass spectrometry for molecular weight).

Solvent Effects : Compare NMR spectra in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation artifacts.

Computational Aids : Perform DFT calculations to predict NMR shifts and compare with experimental data (e.g., Gaussian or ORCA software) .

  • Case Study : A 2020 study resolved conflicting ¹³C NMR data for a similar ester by correlating computational predictions with experimental results, identifying solvent-induced conformational changes .

Q. What experimental design considerations are essential when using this compound in peptide synthesis?

  • Reactivity : The ethyl ester groups act as protecting groups for glutamic acid. Optimize deprotection conditions (e.g., acidic hydrolysis vs. enzymatic cleavage) to avoid side reactions.
  • Coupling Strategies : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation. Monitor coupling efficiency via ninhydrin tests or LC-MS .
  • Stability : Assess pH-dependent stability (e.g., under basic conditions, esters may hydrolyze prematurely). Pre-screen conditions using model peptides .

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Protocol :

Geometry Optimization : Use software like Gaussian to model ground-state structures.

Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Transition-State Analysis : Simulate reaction pathways (e.g., ester hydrolysis) to predict activation energies .

  • Validation : Compare predicted reaction outcomes (e.g., regioselectivity) with experimental results from kinetic studies .

Comparison with Similar Compounds

Below is a detailed comparison of diethyl 2-aminopentanedioate with structurally or functionally related compounds, supported by physicochemical data and application contexts.

Monosodium Glutamate (MSG)

  • IUPAC Name: Sodium 2-aminopentanedioate .
  • Molecular Formula : C₅H₈NNaO₄.
  • Molecular Weight : 169.11 g/mol .
  • Physical Properties : Crystalline, colorless, odorless, and hygroscopic .
  • Solubility: Highly water-soluble (>500 g/L at 20°C) due to ionic character; insoluble in nonpolar solvents .
  • Applications : Widely used as a flavor enhancer (E621) in processed foods .
  • Key Difference: Unlike this compound, MSG lacks ester groups, making it more polar and suitable for food applications rather than synthetic chemistry .

Disodium 2-aminopentanedioate

  • IUPAC Name: Disodium 2-aminopentanedioate .
  • Molecular Formula : C₅H₇NNa₂O₄.
  • Molecular Weight : 191.10 g/mol .
  • Key Difference : The disodium form has two sodium ions, increasing water solubility but reducing compatibility with organic reaction conditions compared to the diethyl ester .

Diethyl Succinate

  • IUPAC Name : Diethyl butanedioate .
  • Molecular Formula : C₈H₁₄O₄.
  • Molecular Weight : 174.19 g/mol .
  • Physical Properties : Colorless to pale yellow liquid with a pleasant odor; boiling point ~80°C .
  • Applications : Flavoring agent (FEMA 2377) and solvent in fragrances .
  • Key Difference: Lacks the amino group present in this compound, rendering it chemically inert in nucleophilic reactions critical for sulfonamide synthesis .

L-Glutamic Acid Diethyl Ester Hydrochloride

  • IUPAC Name: Diethyl (2S)-2-aminopentanedioate hydrochloride .
  • Molecular Formula: C₉H₁₇NO₄·HCl.
  • Molecular Weight : 255.69 g/mol .
  • Applications : Chiral building block in peptide synthesis and pharmaceutical research .
  • Key Difference : The hydrochloride salt enhances stability and aqueous solubility compared to the free base form, making it preferable for controlled synthetic reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Physical State Solubility Primary Applications
This compound C₉H₁₇NO₄ 219.24 Liquid/Oil Organic solvents Sulfonamide synthesis
MSG C₅H₈NNaO₄ 169.11 Crystalline solid Water Food additive (E621)
Disodium 2-aminopentanedioate C₅H₇NNa₂O₄ 191.10 Powder Water Surfactants
Diethyl Succinate C₈H₁₄O₄ 174.19 Liquid Organic solvents, water Flavoring agent
This compound HCl C₉H₁₇NO₄·HCl 255.69 Crystalline powder Water, polar solvents Peptide synthesis

Research Findings

Chiral Applications: The hydrochloride salt of this compound is enantiomerically pure (L-configuration), enabling its use in asymmetric synthesis of bioactive molecules .

Properties

CAS No.

55895-85-7

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

diethyl 2-aminopentanedioate

InChI

InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3

InChI Key

HERPVHLYIHBEFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.